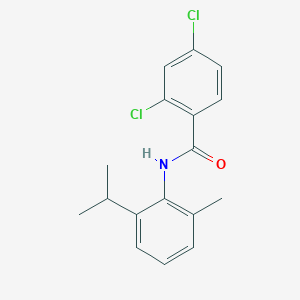

2,4-dichloro-N-(2-isopropyl-6-methylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to "2,4-dichloro-N-(2-isopropyl-6-methylphenyl)benzamide", often involves complex reactions and precise conditions. For example, the synthesis of related benzamide compounds has been achieved through methods such as refluxing with specific reagents or by treating intermediates with certain acids in the presence of catalysts. These processes require careful control of reaction conditions to obtain the desired product (Saeed et al., 2010).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is typically characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. These methods provide insights into the compound's geometry, bond lengths, angles, and overall molecular conformation. For instance, studies have shown that the crystal structure of related compounds can reveal significant details about the dihedral angles between aromatic rings and the orientation of functional groups (Saeed et al., 2008).

Chemical Reactions and Properties

Benzamide derivatives, including "this compound", can undergo various chemical reactions, depending on their functional groups and structural features. These reactions can include nucleophilic substitutions, deamination, and reactions with electrophiles. The specific reactivity patterns of these compounds provide valuable information for their potential applications in synthesis and medicinal chemistry (Guirado et al., 2002).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting point, solubility, and crystalline structure, are crucial for their handling and application in various fields. These properties can be determined through experimental measurements and are essential for the compound's characterization and practical use (Adam et al., 2016).

Chemical Properties Analysis

The chemical properties of "this compound", such as its reactivity, stability, and interactions with other molecules, are defined by its molecular structure. Studies on similar compounds have explored aspects like hydrogen bonding, molecular electrostatic potential, and frontier molecular orbitals, which contribute to understanding the compound's behavior in chemical contexts (Demir et al., 2016).

Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

Synthesis and Antipathogenic Activity

Researchers have explored the synthesis of acylthioureas similar to 2,4-dichloro-N-(2-isopropyl-6-methylphenyl)benzamide, testing their interaction with bacterial cells. These compounds, characterized by the presence of chlorophenyl groups, demonstrated significant antibiofilm properties against strains like Pseudomonas aeruginosa and Staphylococcus aureus. The study suggests the potential of these derivatives for developing new antimicrobial agents with antibiofilm capabilities (Limban et al., 2011).

Antibacterial Study

Another research effort led to the synthesis of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, showcasing its crystallization and characterization through various spectroscopic techniques. The compound exhibited antibacterial activity towards both gram-positive and gram-negative bacteria, highlighting its potential use in antibacterial applications (Adam et al., 2016).

Molecular Structural Analysis

Molecular Structural Describe and Antioxidant Activity

Researchers have analyzed the structure of a novel benzamide derivative, employing experimental and theoretical methods including X-ray diffraction and DFT calculations. The study provides insights into the compound's electronic properties, chemical reactivity, and antioxidant properties, contributing to a deeper understanding of its molecular characteristics (Demir et al., 2015).

Safety and Hazards

Mécanisme D'action

Mode of Action

The dichloro and isopropyl-methylphenyl groups may also influence its interactions .

Biochemical Pathways

Given the broad range of biological activities exhibited by similar compounds, it is likely that multiple pathways could be affected .

Pharmacokinetics

These properties would greatly influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Analyse Biochimique

Dosage Effects in Animal Models

Future studies should focus on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Transport and Distribution

Future studies should focus on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Propriétés

IUPAC Name |

2,4-dichloro-N-(2-methyl-6-propan-2-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO/c1-10(2)13-6-4-5-11(3)16(13)20-17(21)14-8-7-12(18)9-15(14)19/h4-10H,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKPPADFTKIOAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-morpholinyl)ethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5547312.png)

![6-methoxy-3-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5547326.png)

![ethyl {5-[(4-bromophenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetate](/img/structure/B5547338.png)

![(3R*,4R*)-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5547340.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(methylthio)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547351.png)

![4-[(2-methylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5547360.png)

![2-(cyclopropylmethyl)-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5547361.png)

![methyl 3-[(3-methoxy-3-oxopropyl)(nitroso)amino]benzoate](/img/structure/B5547366.png)

![2-methyl-8-[(6-phenyl-2-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547372.png)

![{[5-(2-chlorophenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5547378.png)

![1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-azepanol](/img/structure/B5547382.png)

![4-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-furoate](/img/structure/B5547400.png)